molecular formula C8H9N3 B2822065 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile CAS No. 1707737-22-1

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No.: B2822065
CAS No.: 1707737-22-1
M. Wt: 147.181
InChI Key: BLNBRCWCCVJYML-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound that contains a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of suitable precursors. One common method involves the reaction of a substituted pyrrole with a nitrile-containing reagent under acidic or basic conditions. For example, the reaction of 2-cyanoacetamide with a suitable pyrrole derivative can yield the desired compound through a series of cyclization and amination steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Biological Activity

6-Amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolizine ring structure with an amino group and a cyano group, which are critical for its biological activity. The structural formula can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolizine compounds exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF70.01 - 40.50Induces apoptosis and cell cycle arrest
Related Pyrrolizine DerivativeA27800.33 - 0.44Inhibits COX-2 and CDK2

In a study involving the MTT assay, the compound showed promising results against MCF7 cells, with an IC50 value indicating potent antiproliferative activity. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, suggesting a strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that related pyrrolizines can act as dual inhibitors of cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Comparison to Ibuprofen
Pyrrolizine Derivative2.45 - 5.690.85 - 3.44Higher activity than ibuprofen

These findings highlight the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound inhibits COX enzymes, crucial in the inflammatory pathway.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest high binding affinities towards critical targets such as COX-2 and CDK2.

Study 1: Anticancer Activity in MCF7 Cells

A detailed study assessed the antiproliferative effects of various pyrrolizine derivatives, including this compound. Results indicated that these compounds could significantly inhibit cell growth in MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related pyrrolizines in a carrageenan-induced rat paw edema model. The results showed that these compounds effectively reduced inflammation and pain while exhibiting a favorable safety profile compared to traditional NSAIDs like ibuprofen .

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBRCWCCVJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CN2C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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